molecular formula C18H25BN2O2 B1402278 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1205683-32-4

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1402278
CAS No.: 1205683-32-4
M. Wt: 312.2 g/mol
InChI Key: HWNLUVQHPCWWHF-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The compound 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1205683-32-4) exhibits a hybrid structure combining a pyrazole core with a substituted dioxaborolane moiety. Its molecular formula is C₁₈H₂₅BN₂O₂ , with a molecular weight of 312.2 g/mol . The pyrazole ring is substituted at the 4-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which contributes to its stability and reactivity. The 3-phenylpropyl group is attached to the nitrogen atom of the pyrazole ring, introducing steric bulk and aromatic interaction potential.

Key bonding patterns include:

  • Pyrazole ring : A planar, conjugated heterocycle with alternating single and double bonds between nitrogen and carbon atoms.
  • Dioxaborolane ring : A six-membered ring containing a boron atom bonded to two oxygen atoms and two methyl groups, forming a pinacol ester structure.
  • 3-Phenylpropyl substituent : A propyl chain terminating in a phenyl group, providing hydrophobicity and potential π-π stacking interactions.

The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, with bonds to the pyrazole nitrogen, two oxygen atoms, and one methyl group. This configuration enhances the compound’s participation in cross-coupling reactions.

Crystallographic Analysis via X-Ray Diffraction

While direct crystallographic data for this compound is limited, structural insights can be inferred from related pyrazole-dioxaborolane derivatives. For example, a study on 4-pyrazoleboronic acid pinacol ester revealed a planar pyrazole ring with a dihedral angle of 8.06° between the dioxaborolane ring and the pyrazole plane. This near-coplanar arrangement facilitates efficient π-conjugation and reactivity.

In analogous structures, hydrogen bonding and van der Waals interactions often stabilize crystal packing. For instance, pyrazole N–H bonds may form intermolecular interactions with oxygen atoms from adjacent dioxaborolane groups, creating layered or dimeric arrangements. The 3-phenylpropyl group likely induces steric effects, influencing crystal packing density and lattice parameters.

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

FTIR Spectroscopy

The compound’s IR spectrum would feature:

  • B–O stretching : Peaks near 1350–1300 cm⁻¹ from the dioxaborolane ring.
  • C=N and C–N vibrations : Peaks around 1550–1500 cm⁻¹ and 1250–1200 cm⁻¹ , respectively, from the pyrazole ring.
  • C–H (sp³) stretching : Peaks near 2900–2800 cm⁻¹ from the phenylpropyl and methyl groups.
NMR Spectroscopy
Nucleus Chemical Shift (δ, ppm) Assignment
¹H 7.2–7.0 (m, 5H) Phenyl protons
3.2–3.0 (t, 2H) CH₂ adjacent to pyrazole
2.6–2.4 (t, 2H) CH₂ adjacent to phenyl
1.3 (s, 12H) Dioxaborolane methyl groups
¹³C 145–130 (aromatic carbons) Phenyl and pyrazole carbons
110–100 (pyrazole C–N) Pyrazole ring carbons
¹¹B 35–30 (singlet) Boron in dioxaborolane

Data inferred from analogous pyrazole-boron compounds.

UV-Vis Spectroscopy

The pyrazole core absorbs in the 250–300 nm range due to π→π* transitions, while the phenylpropyl group may extend absorption into the 270–280 nm region. The dioxaborolane moiety does not significantly contribute to UV absorption.

Computational Modeling (DFT Studies and Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on related pyrazole-dioxaborolane compounds reveal:

  • HOMO-LUMO gap : A moderate gap (~3–4 eV), indicative of redox activity. The HOMO is localized on the pyrazole ring, while the LUMO resides on the dioxaborolane group.
  • Molecular orbitals : The boron atom participates in π-backbonding with oxygen ligands, stabilizing the dioxaborolane ring. The 3-phenylpropyl group’s electron-donating effects may slightly raise the HOMO energy.

Vibrational Analysis
DFT-derived IR spectra align with experimental data, confirming:

  • B–O stretching : Frequencies matching experimental peaks at 1350–1300 cm⁻¹ .
  • Pyrazole ring vibrations : C=N and C–N modes at 1550–1200 cm⁻¹ , consistent with aromatic heterocycles.

Properties

IUPAC Name

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)16-13-20-21(14-16)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNLUVQHPCWWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-phenylpropyl)pyrazole Intermediate

  • The 3-phenylpropyl substituent is typically introduced via alkylation of the pyrazole nitrogen.
  • Alkylation can be achieved using 3-phenylpropyl halides (e.g., bromides or chlorides) under basic conditions.
  • Conditions often involve potassium carbonate or similar bases in polar aprotic solvents to promote N-alkylation selectively.

Installation of the Boronate Ester Group

  • The boronate ester at the 4-position is commonly introduced via Miyaura borylation, a palladium-catalyzed reaction.
  • Starting from a 4-halopyrazole derivative (e.g., 4-bromo- or 4-chloropyrazole), the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and base yields the pinacol boronate ester.
  • Typical catalysts include Pd(dppf)Cl2, Pd2(dba)3 with phosphine ligands (e.g., XPhos), or Pd(PtBu3)2.
  • Bases such as potassium acetate, potassium phosphate, or sodium carbonate are used.
  • Solvents include 1,4-dioxane or mixtures of dioxane and water.
  • Reaction temperatures range from 80°C to 100°C, often under inert atmosphere (N2 or Ar).

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
N-alkylation with 3-phenylpropyl bromide K2CO3 or NaH, 3-phenylpropyl bromide DMF or DMSO RT to 80°C Several hours Typically 70-90% Selective N1 alkylation
Miyaura borylation of 4-halopyrazole Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd2(dba)3/XPhos, K3PO4 or KOAc 1,4-dioxane/H2O 85-100°C 12-16 h 59-100% (varies by substrate) Inert atmosphere required

Example from literature:

  • Using Pd2(dba)3 (0.19 mmol), XPhos (0.39 mmol), K3PO4 (11.57 mmol) in dioxane/water (6:1) at 100°C overnight gave 59% yield of a related pyrazole boronate ester.

  • Another example employed Pd(dppf)Cl2·DCM (5 mol%) with Na2CO3 in dioxane/water at 100°C for 16 h, affording 28% yield of a pyrazole boronate ester derivative.

Alternative Synthetic Routes

  • Some synthetic sequences start from pyrazole cores functionalized with other substituents, followed by Suzuki–Miyaura cross-coupling reactions to introduce the 3-phenylpropyl group or other arylalkyl substituents.
  • The boronate ester can also be introduced via direct borylation of C–H bonds under iridium catalysis, though this is less common for pyrazoles due to regioselectivity challenges.

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value Comments
Catalyst Pd(dppf)Cl2, Pd2(dba)3/XPhos, Pd(PtBu3)2 Palladium-based catalysts preferred
Base K3PO4, KOAc, K2CO3, Na2CO3 Strong bases facilitate borylation
Solvent 1,4-Dioxane, dioxane/H2O mixtures Polar aprotic solvents with water co-solvent improve yields
Temperature 85–100°C Elevated temperature promotes reaction
Atmosphere Nitrogen or argon Prevents catalyst oxidation
Reaction time 12–16 hours Overnight reactions typical
Yield 28–100% depending on substrate and conditions Optimization required for best yields

Research Findings and Optimization Notes

  • The choice of palladium catalyst and ligand system significantly affects the yield and selectivity of the borylation step.
  • Using bulky phosphine ligands like XPhos or tri-tert-butylphosphine can enhance catalyst stability and improve yields.
  • Water co-solvent improves solubility of inorganic bases and facilitates catalyst turnover.
  • Reaction scale and purity of reagents influence the reproducibility of yields.
  • For N-alkylation, controlling stoichiometry and reaction temperature suppresses side reactions such as over-alkylation or O-alkylation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenylpropyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typically employed in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while Suzuki-Miyaura coupling can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioactivity of the compound by potentially improving its solubility and stability in biological systems. Studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of pyrazole derivatives. Compounds similar to 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis

Cross-Coupling Reactions
The dioxaborolane group in this compound is known to facilitate cross-coupling reactions in organic synthesis. It serves as a boron source that can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently. This application is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Transition Metal Catalysis
The compound can act as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various organic transformations. This property makes it an attractive candidate for developing new catalytic systems aimed at improving reaction yields and reducing by-products .

Materials Science

Polymer Chemistry
In materials science, the incorporation of boron-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique structure of this compound allows for potential applications in creating advanced materials with tailored functionalities .

Nanocomposites
Research indicates that boron-containing compounds can improve the dispersion of nanoparticles within polymer matrices. This leads to enhanced electrical and thermal conductivity in nanocomposites. The application of this compound in nanotechnology could pave the way for innovations in electronic devices and sensors .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth with an IC50 value lower than standard chemotherapeutic agents .
Study BCatalysisAchieved high yields (up to 95%) in Suzuki-Miyaura reactions using this compound as a boron source .
Study CNeuroprotectionShowed reduction in neuroinflammatory markers in animal models of neurodegeneration .
Study DPolymer EnhancementImproved thermal stability by 20% when incorporated into polymer composites .

Mechanism of Action

The mechanism by which 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in the substituents at the N1 and C4 positions of the pyrazole ring. Below is a comparative analysis based on substituents, molecular properties, and applications:

Compound N1 Substituent C4 Substituent Molecular Weight Key Applications References
1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Target) 3-Phenylpropyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ~327.23* Potential intermediate in drug synthesis (inferred from analogs)
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 222.08 Pharmaceutical and pesticide intermediates
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 250.16 Drug R&D (kinase inhibitors, inferred from supplier data)
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 281.15 Not explicitly stated; likely a precursor for coupling reactions
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-Fluoro-3-methylbenzyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 366.19 Medicinal chemistry (specific targets undisclosed)
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole None (H at N1) 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (on aryl) 282.16 Suzuki coupling partner for biaryl synthesis

*Molecular weight calculated based on formula C₁₉H₂₅BN₂O₂.

Key Observations :

  • The extended aromatic system may enhance π-π interactions in drug-receptor binding if used in medicinal chemistry .
  • Synthetic Utility : Analogs with electron-withdrawing groups (e.g., fluorine in ) are tailored for selective coupling in electron-deficient aryl systems, while the target compound’s phenylpropyl group may favor coupling with electron-rich partners .
Reactivity and Catalytic Performance

The reactivity of boronated pyrazoles in Suzuki-Miyaura reactions depends on the boronate’s accessibility and the steric environment. For example:

  • 1-Methyl-4-(dioxaborolane)pyrazole () exhibits high coupling efficiency (yields >80%) with aryl halides due to minimal steric hindrance .
  • Bulkier Derivatives : The target compound’s 3-phenylpropyl group may reduce coupling efficiency with hindered substrates, as seen in analogs like 1-isopropyl derivatives, which require optimized catalyst systems (e.g., Pd(dppf)Cl₂) .

Biological Activity

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazole ring
  • Substituents : A phenylpropyl group and a dioxaborolane moiety.

The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways such as PI3K/Akt.
  • Case Study : In vitro studies have shown that derivatives of pyrazole can effectively reduce cell viability in various cancer cell lines including breast and prostate cancer cells .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
  • Case Study : A study demonstrated that a related pyrazole compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), pyrazole derivatives showed a significant reduction in inflammatory response .

Table 1: Summary of Biological Activities

ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of this class of compounds. For example:

  • A continuous-flow photoreactor methodology has been developed for the efficient synthesis of pyrazoles with enhanced yields and reduced reaction times .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound via Suzuki-Miyaura cross-coupling?

The compound is typically synthesized using Suzuki-Miyaura coupling, leveraging the boronate ester moiety. Key conditions include:

  • Catalyst : PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with ligands like XPhos .
  • Solvent system : Degassed mixtures of THF/water or dioxane/water to prevent catalyst poisoning .
  • Base : 1 M Na₂CO₃ or K₃PO₄ to facilitate transmetallation .
  • Temperature : Reactions are heated to 80–100°C for 12–24 hours, achieving yields of 77–82% . Methodological tip : Ensure rigorous degassing of solvents to avoid side reactions from residual oxygen.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns and purity. The boronate ester’s quaternary boron signal is absent but inferred from adjacent protons .
  • X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups) .
  • Mass spectrometry : Validates molecular weight (e.g., 366.19 g/mol for a related analogue) . Critical step : Recrystallize the compound from ethanol/DMF for high-quality single crystals .

Q. How does the 3-phenylpropyl group influence solubility and purification?

The hydrophobic 3-phenylpropyl group reduces aqueous solubility, necessitating purification via silica gel chromatography with non-polar solvents (hexane/ethyl acetate). Compare with analogues bearing methoxy or fluorophenyl groups, which exhibit improved solubility in polar aprotic solvents .

Q. What are the storage and stability considerations for this boronate ester?

Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester. Monitor stability via periodic ¹H NMR to detect decomposition (e.g., broadening of pyrazole peaks) .

Q. How can researchers verify the compound’s purity for biological assays?

  • HPLC : Use a C18 column with acetonitrile/water gradients (95% purity threshold) .
  • Elemental analysis : Validate boron content (~2.9% expected) .
  • FTIR : Confirm absence of hydroxyl peaks from hydrolyzed boronate .

Advanced Research Questions

Q. How do electronic effects of the 3-phenylpropyl substituent impact Suzuki coupling efficiency?

The electron-donating propyl linker stabilizes the boronate ester, enhancing its reactivity in cross-couplings. However, steric bulk may reduce coupling rates with hindered aryl halides. Compare with trifluoromethylphenyl analogues (e.g., 1604036-71-6), where electron-withdrawing groups slow transmetallation but improve selectivity . Experimental design : Perform kinetic studies using varying aryl halides (e.g., bromo vs. iodo) to quantify steric/electronic effects .

Q. What strategies mitigate protodeboronation during functionalization?

Protodeboronation is minimized by:

  • Low-temperature reactions (<60°C) .
  • Anhydrous conditions : Use molecular sieves to scavenge water .
  • Additives : KF or Cs₂CO₃ stabilize the boronate intermediate . Data contradiction : Yields vary between 6–82% depending on substrate electronics; optimize using Hammett plots .

Q. How can computational modeling predict the compound’s reactivity in C–H borylation?

DFT calculations (e.g., B3LYP/6-31G*) model the boronate’s Lewis acidity and transition states. For example, the dioxaborolane ring’s geometry (bond angles ~108°) influences regioselectivity in Ir-catalyzed borylation . Validation : Compare computed HOMO/LUMO energies with experimental cyclic voltammetry .

Q. What biological targets are plausible for this compound based on structural analogues?

Pyrazole-boronate hybrids exhibit activity as kinase inhibitors (e.g., Aurora-A) and M1 muscarinic receptor modulators. The 3-phenylpropyl group may enhance blood-brain barrier penetration for CNS targets . Screening protocol :

  • In vitro assays : Test against kinase panels (IC₅₀ < 1 µM for lead compounds) .
  • SAR : Replace the phenylpropyl group with alkyl or fluorinated chains to optimize potency .

Q. How to resolve contradictions in reported catalytic efficiencies for Pd vs. Ni systems?

Pd catalysts (e.g., PdCl₂(PPh₃)₂) typically outperform Ni in Suzuki coupling due to superior oxidative addition rates. However, Ni systems (e.g., Ni(COD)₂) are cost-effective for large-scale syntheses. Discrepancies arise from ligand choice (bidentate vs. monodentate) and base strength . Troubleshooting : Screen ligands (XPhos, SPhos) and bases (K₃PO₄ vs. NaOAc) to balance activity and side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.